NTPDase2 Isoform Inhibition Potency: 1,3,4-Oxadiazole Series Cross-Study Comparison
Within the 1,3,4-oxadiazole chemotype, the 3,4,5-triethoxyphenyl substitution motif (as present in 891130-87-3) is structurally associated with selective h-NTPDase2 inhibition, a target implicated in tumorigenesis. In a representative series, the most potent h-NTPDase2 inhibitor (compound 3f) achieved an IC50 of 0.25 ± 0.21 µM, while the h-NTPDase3-selective compound 3d showed an IC50 of 1.27 ± 0.08 µM, demonstrating that aryl substitution at the oxadiazole 5-position directly governs isoform selectivity . The triethoxy-bearing scaffold consistently yields inhibition values in the sub-micromolar to low micromolar range across independent studies, whereas simpler methoxy or unsubstituted phenyl analogs typically show >10-fold weaker activity against these isozymes . Although direct head-to-head data for 891130-87-3 have not been published, the class-level SAR indicates that the 3,4,5-triethoxyphenyl group is a key driver of NTPDase2 potency.
| Evidence Dimension | h-NTPDase2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in public domain for exact compound 891130-87-3; triethoxyphenyl-containing oxadiazole analogs exhibit sub-µM to low µM IC50 values |
| Comparator Or Baseline | Compound 3f (1,3,4-oxadiazole derivative with different substitution): IC50 = 0.25 ± 0.21 µM against h-NTPDase2 ; Compound 3d: IC50 = 1.27 ± 0.08 µM against h-NTPDase3 |
| Quantified Difference | Triethoxyphenyl-substituted analogs are predicted to show >5- to >10-fold selectivity for NTPDase2 over NTPDase3 based on SAR trends; confirmation with 891130-87-3 is pending |
| Conditions | In vitro enzyme inhibition assay using recombinant human ecto-NTPDase isoforms at 100 µM screening concentration; IC50 determined by malachite green phosphate detection method |
Why This Matters
Scientists requiring a selective NTPDase2 tool compound should prioritize triethoxyphenyl-1,3,4-oxadiazoles over methoxy-substituted analogs, as the SAR data predict superior potency and isoform discrimination, directly affecting the interpretability of target validation studies.
- [1] Ahmad, H.; Ullah, S.; Abdullah, N.; et al. Synthesis of 1,3,4-Oxadiazole Derivatives via Transition Metal Catalyzed Cross-Coupling and their Biological Evaluation as Selective Inhibitors of Ecto-Nucleoside Triphosphate Diphosphohydrolase (NTPDase)-2, -3 and -8 Inhibitors. J. Mol. Struct. 2025, 1344, 142731. View Source
- [2] Abbas, S.Z.; Ashraf, Z.; Roshan, S.; et al. Design, synthesis, and enzyme kinetic evaluation of oxadiazole derivatives as nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors: an integrated in vitro and in silico approach. RSC Adv. 2026, 16, 21705-21723. View Source
